molecular formula C10H12BrFS B15200820 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene CAS No. 885267-12-9

1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene

Cat. No.: B15200820
CAS No.: 885267-12-9
M. Wt: 263.17 g/mol
InChI Key: YZLNRBCBYHVXGN-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is a brominated aromatic compound featuring a 4-fluorobutylsulfanyl substituent at the para position. The sulfanyl (‒S‒) linkage and fluorinated alkyl chain may enhance metabolic stability and lipophilicity, making it valuable in drug design .

Properties

CAS No.

885267-12-9

Molecular Formula

C10H12BrFS

Molecular Weight

263.17 g/mol

IUPAC Name

1-bromo-4-(4-fluorobutylsulfanyl)benzene

InChI

InChI=1S/C10H12BrFS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2

InChI Key

YZLNRBCBYHVXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCCCF)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenethiol and 1-bromo-4-fluorobutane.

    Reaction Conditions: The thiol group of 4-bromobenzenethiol is first deprotonated using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of more efficient catalysts and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction of the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene depends on its specific application:

Comparison with Similar Compounds

Key Comparative Insights (Table)

Compound Substituent Key Properties/Applications Reference ID
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene 4-fluorobutylsulfanyl Potential metabolic stability in drug design Inferred
1-Bromo-4-(difluoromethoxy)benzene ‒OCF₂H High-yield Pd-catalyzed arylations (72–93%)
1-Bromo-4-(trifluoromethyl)benzene ‒CF₃ $ ^{18}\text{F} $-Labeling (41% yield)
1-Bromo-4-(pentafluoroethoxy)benzene ‒OC₂F₅ High thermal stability (b.p. 185.6°C)
1-Bromo-4-(trans-4-propylcyclohexyl)benzene Cyclohexyl Liquid crystal materials production

Biological Activity

1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is a compound that has gained attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C10H12BrFS
  • Molecular Weight : 267.17 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfanyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
1-Bromo-4-(4-fluorobutyl)sulfanyl benzeneE. coli15
1-Bromo-4-(propylsulfanyl)benzeneStaphylococcus aureus18
1-Bromo-4-(butylsulfanyl)benzenePseudomonas aeruginosa12

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity on HeLa Cells
A study conducted on HeLa cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations.

Toxicological Profile

The toxicological evaluation of similar brominated compounds suggests potential risks associated with exposure. Acute toxicity studies indicate that high doses can lead to neurological symptoms such as tremors and lethargy.

Table 2: Toxicological Data Summary

Study TypeLD50 (mg/kg)Observed Effects
Oral Administration2700Tremors, weight loss, lethargy
Inhalation18000Loss of righting reflex, respiratory distress

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxic effects.

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